6-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
This compound is a heterocyclic hybrid featuring three distinct pharmacophores:
- A pyridazin-3(2H)-one core substituted with a methyl group at position 2.
- An azetidine ring (4-membered saturated nitrogen heterocycle) connected via a carbonyl group to the pyridazinone.
- A 1,2,4-oxadiazole moiety substituted with a 2-methoxybenzyl group at position 3.
The azetidine ring introduces rigidity, while the 2-methoxybenzyl group may enhance lipophilicity and receptor binding .
Properties
IUPAC Name |
6-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-23-17(25)8-7-14(21-23)19(26)24-10-13(11-24)18-20-16(22-28-18)9-12-5-3-4-6-15(12)27-2/h3-8,13H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFWATYLYVABNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 399.5 g/mol. The structure includes multiple pharmacophoric elements such as oxadiazole and pyridazine rings, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₃ |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 1396747-76-4 |
Anticancer Properties
Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant anticancer activity. For instance, a study evaluated the anti-proliferative effects of various pyridazinone derivatives against human colon carcinoma cells (HCT116). The results demonstrated that certain compounds showed promising cytotoxic effects, suggesting that the presence of the pyridazinone moiety contributes to their anticancer potential .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxadiazole and pyridazine components may interact with specific biological targets involved in cancer cell proliferation and survival pathways. For instance, some oxadiazole derivatives have been shown to inhibit PD-L1, a protein that plays a critical role in immune evasion by tumors .
Case Studies
- In Vitro Studies : A series of synthesized pyridazinone derivatives were tested for their ability to inhibit cell growth in HCT116 cells. The most active derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-cancer activity .
- In Vivo Studies : In animal models, certain derivatives demonstrated significant tumor growth inhibition compared to controls. These studies suggest that modifications to the chemical structure can enhance efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Hypothesized Properties
Key Observations:
Azetidine vs. Saturated Rings: The target compound’s azetidine introduces greater ring strain compared to the 4,5-dihydropyridazinone in . This strain may enhance binding selectivity in enzyme pockets .
Oxadiazole Substituents : The 2-methoxybenzyl group in the target compound likely increases lipophilicity (logP ~2.8 estimated) compared to the 3-methyl substituent in (logP ~1.5). This could improve blood-brain barrier penetration .
Pyridazinone Modifications: The absence of chlorine (cf. ) in the target compound may reduce metabolic dehalogenation risks, improving pharmacokinetics .
Pharmacological Implications (Hypothetical)
While direct bioactivity data for the target compound is unavailable, structural analogs suggest:
- Oxadiazole-containing compounds often exhibit kinase inhibition or antimicrobial activity. The 2-methoxybenzyl group may confer selectivity for serotonin receptors or COX enzymes .
- Azetidine-carbonyl linkages are seen in protease inhibitors (e.g., thrombin), where rigidity improves binding affinity .
- Pyridazinones are associated with vasodilation or PDE inhibition, but the methyl substitution here may reduce off-target effects compared to halogenated versions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
